2-(2-Methoxy-4-nitrophenoxy)ethanamine
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Overview
Description
2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of a methoxy group, a nitro group, and an ethanamine moiety attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 2-methoxy-4-nitrophenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to handle large volumes
Purification steps: such as crystallization or distillation to ensure high purity
Quality control measures: including NMR, HPLC, and LC-MS to verify the compound’s identity and purity
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Reduction: 2-(2-Amino-4-nitrophenoxy)ethan-1-amine
Oxidation: 2-(2-Methoxy-4-quinonyl)ethan-1-amine
Substitution: 2-(2-Alkoxy-4-nitrophenoxy)ethan-1-amine
Scientific Research Applications
2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound’s functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
2-(2-Methoxy-4-nitrophenoxy)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
2-(2-Methoxyethoxy)ethanamine: Lacks the nitro group, resulting in different reactivity and applications.
2-(2-Amino-4-nitrophenoxy)ethan-1-amine: Contains an amino group instead of a methoxy group, leading to different biological activities.
2-(2-Methoxy-4-quinonyl)ethan-1-amine: An oxidized derivative with distinct chemical properties.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-9-6-7(11(12)13)2-3-8(9)15-5-4-10/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
GHLDVDHGFCZIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN |
Origin of Product |
United States |
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